molecular formula C8H15B B1648319 (Bromomethyl)cycloheptane CAS No. 3814-32-2

(Bromomethyl)cycloheptane

Cat. No.: B1648319
CAS No.: 3814-32-2
M. Wt: 191.11 g/mol
InChI Key: ZPGBMJCYYSEZBK-UHFFFAOYSA-N
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Description

Significance of Halomethylcycloalkanes in Organic Synthesis

Halomethylcycloalkanes, the chemical class to which (bromomethyl)cycloheptane belongs, are important intermediates in organic synthesis. musechem.com The presence of a halogen atom on a methyl group attached to a cycloalkane ring provides a reactive site for various chemical transformations. The bromomethyl group, in particular, makes the compound a versatile building block. musechem.com

These compounds are primarily utilized as alkylating agents. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the introduction of the cycloheptylmethyl group into a wide range of other molecules. This is a key step in the synthesis of more complex molecular structures. For example, halomethylcycloalkanes can undergo nucleophilic substitution reactions where the bromine atom is replaced by other functional groups. brainly.com This versatility makes them valuable starting materials for producing pharmaceuticals, agrochemicals, and other specialty chemicals. musechem.com

Overview of Cycloheptane (B1346806) Ring System Chemistry

The cycloheptane ring is a seven-membered carbocycle. Unlike smaller rings like cyclopentane (B165970) or the highly stable cyclohexane (B81311), cycloheptane systems are characterized by a significant degree of conformational flexibility and inherent ring strain. msu.edulibretexts.org If the ring were to adopt a planar conformation, it would have significant angle strain due to bond angles deviating from the ideal tetrahedral angle of 109.5°, as well as high torsional strain from eclipsed hydrogen atoms. libretexts.orglumenlearning.com

To alleviate this strain, the cycloheptane ring adopts non-planar, puckered conformations. msu.edulumenlearning.com The most stable conformations are the twist-chair and the slightly less stable twist-boat. These conformations minimize both angle strain and torsional strain. However, cycloheptane still possesses more strain than cyclohexane, partly due to transannular strain, which is steric hindrance between atoms on opposite sides of the ring. msu.edulumenlearning.com The dynamic nature of the cycloheptane ring means it exists as a mixture of rapidly interconverting conformers. researchgate.netbiomedres.us This conformational complexity can influence the reactivity of substituents attached to the ring.

Current State and Research Gaps Pertaining to this compound

The current body of research on this compound primarily positions it as a commercially available building block for organic synthesis rather than a central subject of extensive academic investigation. musechem.combalmxy.comfluorochem.co.uk Its main application lies in its role as a precursor for introducing the cycloheptylmethyl moiety into larger molecules. musechem.com

Despite the limited focus, its utility has been demonstrated in specific research contexts. For instance, a derivative, a 7-cyclopentyl methoxy (B1213986) analog, was synthesized using a related cycloheptane structure and identified as a potent inhibitor of the PTPRD phosphatase, nominating it as a candidate for further drug development. ambeed.com This highlights the potential of this compound derivatives in medicinal chemistry.

Furthermore, research on a structurally related unsaturated compound, 5-(bromomethyl)cycloheptene, has shown that it undergoes reduction with tributyltin hydride to form a bicyclic octane (B31449) structure. researchgate.netrsc.org This reaction proceeds through a radical cyclization mechanism, indicating a pathway of reactivity that could potentially be explored for this compound itself. researchgate.net

A significant research gap exists in the detailed exploration of this compound's own specific reactivity, the optimization of its synthesis, and the systematic investigation of its potential applications. While it is used as a synthetic tool, there is a lack of comprehensive studies dedicated to this particular molecule compared to its more common five- and six-membered ring counterparts, (bromomethyl)cyclopentane (B151954) and (bromomethyl)cyclohexane. Future research could focus on further exploring its use in creating complex scaffolds for drug discovery or in materials science, leveraging the unique conformational properties of the seven-membered ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethylcycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGBMJCYYSEZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-32-2
Record name (bromomethyl)cycloheptane
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Synthetic Methodologies for Bromomethyl Cycloheptane

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of a bromine atom onto a cycloheptane (B1346806) derivative in a single key step. These approaches are often favored for their atom economy and straightforward nature.

Radical-Mediated Addition of Hydrogen Bromide to Methylenecycloheptane (B3050315)

The anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene in the presence of a radical initiator is a classic method for the synthesis of primary alkyl bromides. In the case of (Bromomethyl)cycloheptane, this involves the reaction of methylenecycloheptane with HBr under conditions that promote a free-radical mechanism.

The reaction is typically initiated by peroxides or UV light, which generate a bromine radical (Br•). This radical then adds to the less substituted carbon of the double bond in methylenecycloheptane, forming a more stable tertiary cycloheptylmethyl radical. This intermediate radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, this compound, and regenerate a bromine radical to continue the chain reaction.

A study has reported the synthesis of this compound from methylenecycloheptane via a radical-mediated addition of HBr, achieving a yield of 61%. 182.160.97

Table 1: Radical-Mediated Addition of HBr to Methylenecycloheptane

ReactantReagentConditionsProductYield
MethylenecycloheptaneHBrRadical initiator (e.g., peroxide, hν)This compound61% 182.160.97

Conversion of Cycloheptylcarbinols with Phosphorus Tribromide

The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic synthesis. For the preparation of this compound, cycloheptylcarbinol (also known as cycloheptanemethanol) serves as a readily available starting material. Phosphorus tribromide (PBr₃) is a common and effective reagent for this conversion.

The reaction proceeds via an SN2 mechanism. The oxygen atom of the alcohol's hydroxyl group attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack on the primary carbon, leading to the formation of this compound with inversion of configuration if the carbon were chiral. This method is generally efficient for primary and secondary alcohols and avoids the carbocation rearrangements that can occur with other brominating agents like HBr.

While a specific detailed procedure for the reaction of cycloheptylcarbinol with PBr₃ is not extensively documented in readily available literature, the general protocol for the conversion of primary alcohols to alkyl bromides using PBr₃ is well-established.

Indirect Synthetic Routes

Indirect routes to this compound involve multiple synthetic steps and often utilize classic named reactions to achieve the desired transformation.

Hunsdiecker Reaction via Silver Cycloheptylacetates

The Hunsdiecker reaction, also known as the Borodin-Hunsdiecker reaction, is a decarboxylative halogenation of the silver salt of a carboxylic acid. wikipedia.orgadichemistry.combyjus.comsynarchive.comalfa-chemistry.com To synthesize this compound via this route, cycloheptaneacetic acid would first be converted to its silver salt, silver cycloheptylacetate.

The silver salt is then treated with elemental bromine, typically in an inert solvent like carbon tetrachloride. The reaction is believed to proceed through a radical chain mechanism. The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. Homolytic cleavage of the oxygen-bromine bond, followed by decarboxylation of the resulting carboxyl radical, generates a cycloheptylmethyl radical. This radical then abstracts a bromine atom from another molecule of the acyl hypobromite or reacts with a bromine radical to form the final product, this compound.

This method provides a route to alkyl halides with one less carbon atom than the starting carboxylic acid.

Nucleophilic Displacement Reactions with Cycloheptane Derivatives

This compound, being a primary alkyl halide, is an excellent substrate for SN2 reactions. It can readily react with various nucleophiles to form a range of substituted cycloheptane derivatives.

The N-alkylation of imidazole (B134444) and its derivatives is a common method for the synthesis of a wide variety of biologically active compounds and ionic liquids. In this context, this compound can act as the alkylating agent.

The reaction involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the electrophilic carbon atom of this compound that is bonded to the bromine atom. This single displacement reaction results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride, potassium carbonate, or an excess of imidazole itself. The product of this reaction would be 1-(cycloheptylmethyl)-1H-imidazole.

Considerations for Stereoselective Synthesis

The stereoselective synthesis of this compound requires careful consideration of methods that can effectively control the three-dimensional arrangement of atoms in the cycloheptane ring. This is particularly important when a stereocenter is generated during the ring-forming step.

Several advanced synthetic methodologies have been employed to control stereochemistry in the formation of cycloheptane rings. These methods can be broadly categorized into catalyst-controlled, substrate-controlled, and reagent-controlled strategies.

Organocatalysis: Organocatalytic approaches have emerged as powerful tools for the asymmetric synthesis of carbocycles. For instance, chiral amines can catalyze domino or cascade reactions to construct complex cyclohexane (B81311) derivatives with high stereoselectivity, a strategy that can be conceptually extended to cycloheptane systems. nih.gov The use of bifunctional catalysts, such as amino-squaramides, can promote enantioselective Michael additions that initiate a cascade of reactions leading to highly functionalized cyclic products. nih.gov

Metal-Catalyzed Asymmetric Reactions: Transition metal catalysis offers a versatile platform for the enantioselective synthesis of medium-sized rings. nih.gov Palladium-catalyzed asymmetric alkylation of prochiral cycloheptanone (B156872) derivatives has been successfully employed to create all-carbon quaternary stereocenters in cycloheptanoid structures. nih.gov Furthermore, gold(I)-catalyzed intramolecular cyclopropanation of enynes provides an efficient route to 7-membered rings with excellent enantioselectivities. nih.gov Iridium/cinchona dual catalysis has also been shown to be effective in the enantioselective synthesis of medium-sized aza-rings through a cascade cyclization, demonstrating the potential for controlling stereochemistry in the formation of seven-membered carbocycles. acs.org

Cycloaddition Reactions: Cycloaddition reactions are another powerful strategy for the stereoselective construction of seven-membered rings. The dearomative indole (B1671886) [5+2] cycloaddition reaction with an oxidopyrylium ylide, for example, allows for the diastereoselective synthesis of highly functionalized cyclohepta[b]indoles. nih.gov This type of reaction establishes multiple stereocenters in a single step with high control over the relative stereochemistry. While not directly yielding a simple substituted cycloheptane, the principles of stereocontrol in such cycloadditions are applicable to the design of syntheses for simpler cycloheptane targets.

Chiral Pool Synthesis: The use of readily available enantiopure starting materials from nature, known as the "chiral pool," is a classic and effective strategy for asymmetric synthesis. nih.govankara.edu.trwikipedia.org Terpenes, such as perillyl alcohol, can serve as chiral building blocks for the synthesis of complex molecules containing cycloheptane rings. nih.gov In this approach, the existing stereocenter(s) in the starting material direct the stereochemical outcome of subsequent reactions, including the formation of the cycloheptane ring.

The following table summarizes some of the key methodologies for the stereocontrolled formation of seven-membered rings, which are conceptually applicable to the synthesis of chiral this compound precursors.

Methodology Catalyst/Reagent Key Transformation Stereochemical Control
OrganocatalysisChiral amino-squaramideMichael-Michael-1,2-additionEnantioselective
Palladium-Catalyzed AlkylationPd2(pmdba)3 / (S)-t-Bu-PHOXDecarboxylative alkylationEnantioselective
Gold(I)-Catalyzed CyclopropanationChiral Gold(I) complexesIntramolecular alkene cyclopropanationEnantioselective
[5+2] CycloadditionOxidopyrylium ylideDearomative cycloadditionDiastereoselective
Chiral Pool SynthesisNatural terpenes (e.g., perillyl alcohol)Utilization of existing chiralitySubstrate-controlled

These strategies provide a foundation for the development of synthetic routes to enantiomerically enriched this compound by establishing the critical stereochemistry during the formation of the seven-membered ring. The choice of a particular methodology would depend on the desired absolute stereochemistry and the availability of starting materials.

Reactivity and Reaction Mechanisms of Bromomethyl Cycloheptane

Elimination Reactions (E1 and E2)

In addition to substitution, (bromomethyl)cycloheptane can also undergo elimination reactions, where a molecule of hydrogen bromide is removed to form an alkene. These reactions can also proceed through two primary mechanisms: unimolecular elimination (E1) and bimolecular elimination (E2). lumenlearning.com

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs. lumenlearning.comyoutube.com This mechanism is favored by strong, sterically hindered bases and is competitive with the SN2 reaction. lumenlearning.comchegg.com For this compound, the E2 reaction would lead to the formation of methylenecycloheptane (B3050315). The stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.com

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. lumenlearning.commasterorganicchemistry.com After the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.com Because it involves a carbocation, the E1 mechanism is also subject to rearrangements. cureffi.org E1 reactions are favored by weak bases and polar protic solvents and compete with SN1 reactions. libretexts.org

The choice between substitution and elimination is influenced by the nature of the nucleophile/base and the reaction temperature. chegg.comchegg.com Strong, bulky bases tend to favor elimination, while less hindered, strong nucleophiles favor substitution. Higher temperatures generally favor elimination over substitution.

Table 2: Comparison of Elimination Pathways for this compound

FeatureE1 MechanismE2 Mechanism
Base Strength Weak base is sufficientStrong base is required
Kinetics First-order (rate = k[R-Br])Second-order (rate = k[R-Br][Base])
Intermediate CarbocationNone (concerted)
Rearrangements PossibleNot possible
Stereochemistry No specific requirementRequires anti-periplanar geometry
Competition Competes with SN1Competes with SN2

Competition Between Substitution and Elimination Mechanisms

This compound, as a primary alkyl halide, is a substrate where the competition between bimolecular substitution (SN2) and bimolecular elimination (E2) is a key consideration. Unimolecular pathways (SN1 and E1) are generally disfavored due to the high energy and instability of the primary carbocation that would need to form.

The predominant reaction pathway is heavily influenced by the nature of the reacting species. Strong, non-bulky nucleophiles tend to favor the SN2 mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single step.

Conversely, the use of strong, sterically hindered bases promotes the E2 mechanism. The bulky base preferentially abstracts a proton from a β-carbon (a carbon adjacent to the one bonded to the bromine), leading to the formation of a double bond and the expulsion of the bromide ion. The steric bulk of the base hinders its ability to act as a nucleophile at the sterically accessible primary carbon, making proton abstraction the more favorable pathway.

The choice of solvent also plays a crucial role. Polar aprotic solvents, which solvate the cation but not the anion of the nucleophile/base, tend to enhance the nucleophilicity and favor SN2 reactions. In contrast, polar protic solvents can solvate both the cation and the anion, which can favor E2 over SN2 in certain cases.

Temperature is another critical factor. Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy, which becomes more significant at higher temperatures.

Reaction TypeReagent TypeSubstrateSolventTemperaturePredominant Mechanism
Substitution Strong, non-bulky nucleophilePrimary Alkyl HalidePolar AproticLowerSN2
Elimination Strong, bulky basePrimary Alkyl Halide-HigherE2

Skeletal Rearrangement Phenomena

The flexible nature of the cycloheptane (B1346806) ring allows for the possibility of skeletal rearrangements, particularly under conditions that might promote the transient formation of carbocation-like species or involve concerted pericyclic processes.

Transannular Reactions and Ring Expansions

Transannular reactions are a characteristic feature of medium-sized rings, including the seven-membered cycloheptane system. These reactions involve the formation of a bond across the ring. While less common with primary halides like this compound under standard substitution or elimination conditions, the potential for such rearrangements exists, especially if reaction conditions promote the formation of a carbocationic center. For instance, a 1,3- or 1,4-hydride shift could occur, where a hydrogen atom from a carbon across the ring migrates to the electron-deficient center.

Ring expansion is another potential rearrangement pathway, often driven by the relief of ring strain and the formation of a more stable carbocation. A common example of a reaction that can lead to ring expansion is the Tiffeneau–Demjanov rearrangement. Although this specific reaction involves a diazotization of an amino alcohol, the underlying principle of a 1,2-alkyl shift to an adjacent electron-deficient center is relevant. In the context of this compound, should conditions facilitate the formation of a primary carbocation, a rearrangement involving the migration of a carbon from the ring to the exocyclic methylene (B1212753) carbon could theoretically lead to a cyclooctyl cation. However, the high energy of the initial primary carbocation makes this a less probable event under typical nucleophilic substitution or elimination conditions.

Cope Rearrangements in Cycloheptane Systems

The Cope rearrangement is a thermally induced stackexchange.comstackexchange.com-sigmatropic rearrangement of a 1,5-diene. While this compound itself does not undergo a Cope rearrangement, it can be a precursor to substrates that do. For example, the synthesis of a 1,5-diene containing a cycloheptane ring could be achieved through reactions involving this compound. Once formed, such a diene could potentially undergo a Cope rearrangement, leading to a constitutional isomer. The stereochemistry of the product would be dictated by the chair-like or boat-like transition state of this concerted pericyclic reaction.

Addition Reactions (where this compound is a product or intermediate)

This compound can be synthesized through the addition of hydrogen bromide (HBr) to methylenecycloheptane. This reaction serves as a key example of an electrophilic addition to an alkene.

Regioselectivity and Mechanistic Aspects of Electrophilic Addition to Unsaturated Cycloheptane Precursors

The addition of HBr to an unsymmetrical alkene like methylenecycloheptane can proceed through two different mechanisms, leading to different regiochemical outcomes.

Markovnikov Addition: In the absence of radical initiators, the electrophilic addition of HBr to methylenecycloheptane follows Markovnikov's rule. The reaction is initiated by the attack of the π electrons of the double bond on the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has the greater number of hydrogen atoms. In the case of methylenecycloheptane, the hydrogen adds to the exocyclic methylene carbon, leading to the formation of a more stable tertiary carbocation on the cycloheptane ring. Subsequent attack of the bromide ion on this carbocation yields the Markovnikov product, which is 1-bromo-1-methylcycloheptane.

Anti-Markovnikov Addition: In the presence of peroxides or other radical initiators, the addition of HBr proceeds via a free-radical mechanism. This pathway leads to the anti-Markovnikov product. The reaction is initiated by the formation of a bromine radical from HBr and the peroxide. The bromine radical then adds to the double bond of methylenecycloheptane. This addition occurs at the exocyclic methylene carbon to form the more stable tertiary radical on the cycloheptane ring. The resulting radical then abstracts a hydrogen atom from another molecule of HBr to give the final product, this compound, and regenerate a bromine radical to continue the chain reaction.

Reaction ConditionMechanismIntermediateProduct
HBrElectrophilic AdditionTertiary Carbocation1-Bromo-1-methylcycloheptane (Markovnikov product)
HBr, PeroxidesFree Radical AdditionTertiary RadicalThis compound (Anti-Markovnikov product)

Advanced Theoretical and Computational Studies of Bromomethyl Cycloheptane

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become an indispensable tool for exploring the fundamental electronic properties of molecules. acs.org These methods, rooted in the principles of quantum mechanics, allow for the accurate prediction of molecular behavior. For molecules like (bromomethyl)cycloheptane and its analogs, a variety of computational techniques are employed to elucidate their structural and electronic characteristics.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. DFT is often chosen for its favorable balance between computational cost and accuracy, making it suitable for studying larger molecules like this compound. In a representative study on halogenated cycloheptanes, DFT calculations were utilized to explore global reactivity descriptors, atomic charges, and spectroscopic properties. acs.org These calculations help in understanding how the electronic properties of the cycloheptane (B1346806) ring are influenced by the bromomethyl substituent.

Ab Initio Molecular Orbital Theory (e.g., MP2)

Ab initio molecular orbital methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. One such method is Møller-Plesset perturbation theory of the second order (MP2). In theoretical studies of related cycloheptane derivatives, the MP2 method has been used to investigate structural reactivity and stability. acs.org The application of the MP2 level of theory, often in conjunction with a suitable basis set such as aug-cc-pVDZ, provides a high level of accuracy for conformational and structural analyses.

Application of Meta-Hybrid and Long-Range-Separated Functionals

To enhance the accuracy of DFT calculations, various functionals have been developed. Among these, meta-hybrid functionals, such as M06-2X, and long-range-separated functionals, like ωB97XD, have proven to be particularly effective for studying non-covalent interactions and electronic properties of cycloalkane systems. For instance, in the computational analysis of bromocycloheptane (B146454), the M06-2X and ωB97XD functionals were employed to explore structural characteristics, reactivity, and stability, providing valuable insights that can be extrapolated to this compound. acs.org

Computational Analysis of Molecular Reactivity Descriptors

The reactivity of a molecule is governed by its electronic structure. Computational methods allow for the calculation of various molecular reactivity descriptors that can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would pinpoint the distribution of these orbitals and predict the most likely sites for nucleophilic and electrophilic attack.

Illustrative Frontier Molecular Orbital Energies for a Halogenated Cycloheptane
Computational MethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)
M06-2X-7.521.258.77
ωB97XD-8.150.989.13
MP2-7.981.559.53

Fukui Function Calculations for Electrophilic and Nucleophilic Sites

The Fukui function is a powerful tool within DFT for identifying the most reactive sites in a molecule. wikipedia.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com By calculating the Fukui function, one can predict the sites most susceptible to electrophilic attack (where a nucleophile is likely to react) and nucleophilic attack (where an electrophile is likely to react). wikipedia.org For this compound, these calculations would reveal the reactivity of individual atoms, providing a more detailed picture of its chemical behavior than FMO analysis alone. The condensed Fukui function reduces this information to a value for each atomic site.

Illustrative Condensed Fukui Function Values for Key Atoms in a Halogenated Cycloheptane
Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
C10.0450.0320.0385
C20.0210.0150.018
Br0.1520.1890.1705

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is particularly useful for predicting and understanding a molecule's reactive behavior by identifying regions of electron richness and electron deficiency. mdpi.comresearchgate.netnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then typically represented by a color spectrum, where red indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). Green and yellow represent intermediate potential values. researchgate.netresearchgate.netwolframcloud.com

For this compound, the MEP map would highlight the electronegative bromine atom as a region of negative electrostatic potential, depicted in shades of red or yellow. This region signifies a propensity for electrophilic attack. Conversely, the hydrogen atoms of the cycloheptane ring and the methylene (B1212753) bridge would exhibit a positive electrostatic potential, shown in blue, indicating their susceptibility to nucleophilic attack.

Region of this compoundExpected Electrostatic PotentialColor Representation on MEP MapPredicted Reactivity
Bromine AtomNegativeRed/YellowSusceptible to electrophilic attack
Hydrogen Atoms on Cycloheptane RingPositiveBlueSusceptible to nucleophilic attack
Hydrogen Atoms on Methylene BridgePositiveBlueSusceptible to nucleophilic attack
Carbon FrameworkNeutral to Slightly PositiveGreen/Light BlueLess reactive

Conformational Landscape and Dynamics

The seven-membered ring of cycloheptane is characterized by a complex and flexible conformational landscape. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair and twist-boat families. researchgate.netacs.org The energy barriers between these conformers are relatively low, leading to a fluid system that readily interconverts.

Pseudorotational Equilibria in Seven-Membered Rings

The conformational flexibility of seven-membered rings like cycloheptane is often described by a phenomenon known as pseudorotation. researchgate.netnih.govbiomedres.us This is not a true rotation of the entire molecule but rather a continuous, wave-like motion of the ring atoms that allows the molecule to transition between its various twist-chair and twist-boat conformations without passing through high-energy planar states. researchgate.net For cycloheptane, the twist-chair conformation is generally considered to be the most stable, but the energy difference between it and other conformers, such as the twist-boat, is small. researchgate.net This results in a complex potential energy surface with multiple local minima and low barriers to interconversion.

Influence of Halogen Substitution on Ring Conformations

The introduction of a substituent, such as the bromomethyl group, onto the cycloheptane ring can significantly influence its conformational preferences. The substituent's size and electronic properties can alter the relative energies of the different conformers. In substituted cyclohexanes, for instance, bulky substituents generally prefer to occupy equatorial positions to minimize steric hindrance. tru.calibretexts.orgopenochem.org While the axial/equatorial distinction is less defined in the flexible cycloheptane ring, similar steric considerations apply.

The presence of a halogen can also introduce electrostatic interactions that affect conformational stability. acs.org For example, in some halogenated cyclohexanes, electrostatic interactions can favor conformations that would otherwise be considered less stable based on steric factors alone. acs.org In the case of this compound, the bulky and electronegative bromomethyl group would be expected to favor positions that minimize steric strain with the rest of the ring. Computational studies would be necessary to determine the precise energetic landscape and the preferred conformations of this specific molecule.

Theoretical Strain Energy Evaluations of Cycloheptane Derivatives

Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring). Cycloheptane exhibits a moderate amount of ring strain, which is a consequence of the difficulty in achieving ideal bond angles and avoiding eclipsing interactions in a seven-membered ring.

Theoretical calculations are a powerful tool for quantifying the strain energy of cycloalkanes and their derivatives. chemrxiv.orglibretexts.orgmdpi.commasterorganicchemistry.com By comparing the heat of formation of a cyclic compound to that of a hypothetical strain-free acyclic analogue, the total strain energy can be determined. For cycloheptane, this value is approximately 6.0 kcal/mol.

CycloalkaneTotal Ring Strain (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane (B1198618)27.49.1
Cyclobutane26.46.6
Cyclopentane (B165970)5.81.2
Cyclohexane0.10.0
Cycloheptane6.00.9

Data adapted from various sources.

Advanced Structural Characterization Methodologies in Academic Research

Spectroscopic Techniques for Elucidation

Spectroscopic methods provide detailed information about the molecular structure of (Bromomethyl)cycloheptane by probing the interactions of its atoms and bonds with electromagnetic radiation. While published experimental spectra for this compound are not widely available, its spectral characteristics can be reliably predicted based on its structure and comparison with well-characterized analogues like (Bromomethyl)cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the bromomethyl group and the cycloheptane (B1346806) ring. The protons on the carbon bearing the bromine atom (-CH₂Br) would appear as the most downfield signal, typically a doublet, due to the electron-withdrawing effect of the bromine. The cycloheptane ring protons would produce a series of complex, overlapping multiplets in the upfield region, characteristic of saturated cyclic systems.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. This compound is expected to display five distinct signals: one for the bromomethyl carbon and four for the carbons of the cycloheptane ring, reflecting the molecule's symmetry. The carbon of the -CH₂Br group would be significantly downfield compared to the ring carbons. Spectral data for the analogous compound (Bromomethyl)cyclohexane supports these predictions. nih.govspectrabase.comwiredchemist.com

Table 1: Predicted NMR Spectral Data for this compound
TechniqueAssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H NMR-CH₂Br~3.2 - 3.4Doublet (d)
-CH- (ring, position 1)~1.8 - 2.0Multiplet (m)
-CH₂- (ring, positions 2-7)~1.2 - 1.7Multiplet (m)
¹³C NMR-CH₂Br~35 - 40-
-CH- (ring, C1)~40 - 45-
-CH₂- (ring, C2, C7)~30 - 35-
-CH₂- (ring, C3, C6)~28 - 30-
-CH₂- (ring, C4, C5)~26 - 28-

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups. compoundchem.com The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its alkyl and alkyl halide moieties. Key absorptions would include C-H stretching and bending vibrations from the cycloheptane ring and the methylene (B1212753) group. A crucial, though potentially weak, absorption corresponding to the C-Br stretch would be expected in the fingerprint region of the spectrum. Data from related compounds like (Bromomethyl)cyclohexane and Bromocycloheptane (B146454) show these characteristic peaks. nih.govspectrabase.comnist.gov

Table 2: Predicted IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAlkyl (sp³)2850 - 2960
C-H Bend (Scissoring)-CH₂-~1450 - 1470
C-Br StretchAlkyl Bromide550 - 650

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 190 and 192). This distinctive pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern would likely be dominated by the loss of a bromine radical, leading to a prominent peak corresponding to the cycloheptylmethyl cation [C₈H₁₅]⁺ at m/z 111. Further fragmentation would involve the loss of ethene from the seven-membered ring, a common pathway for cycloalkanes. Analysis of the mass spectra of (Bromomethyl)cyclohexane and Bromocycloheptane provides a basis for these expected fragmentation patterns. nih.govnist.govnist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueAssignmentNotes
190 / 192[C₈H₁₅Br]⁺ (M⁺)Molecular ion peak, showing characteristic 1:1 bromine isotope pattern.
111[C₈H₁₅]⁺Loss of bromine radical ([M-Br]⁺), likely the base peak.
83[C₆H₁₁]⁺Loss of ethene from the [M-Br]⁺ fragment.
69[C₅H₉]⁺Further fragmentation of the cycloalkyl ring.

Diffraction Methods for Solid-State Structure

While spectroscopic methods reveal connectivity and electronic environment, diffraction techniques can determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. nih.gov this compound is a liquid at room temperature, which precludes its analysis by this technique under standard conditions.

However, if a solid derivative of this compound were synthesized, or if the compound were crystallized at low temperatures, X-ray diffraction could provide invaluable structural data. Such an analysis would yield precise bond lengths, bond angles, and torsional angles. This information would be particularly useful for defining the specific conformation (e.g., chair, boat, or twist-chair) adopted by the flexible seven-membered cycloheptane ring in the solid state. Studies on other complex cycloheptane and cyclohexane (B81311) derivatives have successfully used this method to elucidate their detailed solid-state structures. mdpi.comsynchrotron.org.plaps.org

Applications in Advanced Organic Synthesis

Function as a Versatile Reactive Intermediate

The carbon-bromine bond in (bromomethyl)cycloheptane is polarized, rendering the methylene (B1212753) carbon atom electrophilic and thus susceptible to nucleophilic attack. This inherent reactivity makes it an excellent substrate for nucleophilic substitution reactions, a fundamental process in the construction of organic molecules. nbinno.com The bromine atom serves as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.comnih.gov

As a versatile building block, this compound enables chemists to introduce the seven-membered cycloheptane (B1346806) ring into a wide range of molecular frameworks. musechem.comboronmolecular.com This is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the cycloheptyl moiety may be a crucial component of the target molecule's structure and function. musechem.com The compound can be used to alkylate various nucleophiles, including carbanions, amines, thiols, and alkoxides, thereby extending carbon chains or introducing new functional groups. This capability is foundational in multi-step syntheses aimed at creating complex natural products or novel therapeutic agents. guidechem.com

Precursor for Functionalized Cycloheptane-Containing Scaffolds

Beyond its role in simple alkylation, this compound serves as a starting material for the generation of more elaborate, functionalized molecular scaffolds that feature the cycloheptane ring. These scaffolds are intermediates that can be further diversified to produce libraries of related compounds for various applications.

Research has shown that cycloheptane-containing structures can be integral to the formation of heterocyclic systems like pyridines. While direct reactions involving this compound are not extensively detailed in readily available literature, related cycloheptanone (B156872) derivatives participate in multi-component reactions to form fused pyridine (B92270) systems. For example, cycloheptanone can react with other reagents in the presence of ammonia (B1221849) to yield cyclohepta[b]pyridine derivatives. nih.gov This type of transformation highlights the utility of the cycloheptane ring as a foundational element in constructing complex heterocyclic architectures such as pyridine-3-carbonitriles.

A generalized scheme for such a multi-component reaction is presented below:

Reactant 1Reactant 2Reactant 3Product Type
CycloheptanoneMalononitrileAmmonium AcetateFused Pyridine-3-carbonitrile
AldehydeActive Methylene CompoundThis compound derivativeFunctionalized Pyridine

This table represents a generalized pathway for the synthesis of pyridine derivatives, where cycloheptane moieties can be incorporated.

The reactivity of the bromomethyl group allows this compound and its derivatives to be precursors for annulated (fused) ring systems. For instance, intramolecular cyclization of cis-2-(bromomethyl)cycloalkylamines, including the cycloheptane derivative, has been studied to form fused-ring azetidines. rsc.org In these reactions, the amine group acts as an internal nucleophile, displacing the bromide to form a new heterocyclic ring fused to the cycloheptane scaffold.

Furthermore, carbocations generated from this compound derivatives can theoretically undergo rearrangement reactions, such as ring expansions, to form larger, more stable ring systems. chemistrysteps.com Although specific, widely cited examples of this compound itself undergoing such rearrangements are not prominent, the principle is a fundamental concept in organic chemistry for altering cyclic frameworks. chemistrysteps.commasterorganicchemistry.com

Precursor SystemReaction TypeResulting Structure
cis-2-(Aminomethyl)cycloheptyl bromideIntramolecular CyclizationFused Azetidine Ring System
This compound derivativeCarbocation FormationPotential for Ring Expansion

Future Research Directions and Emerging Perspectives

Development of Novel and Green Synthetic Pathways

The synthesis of (Bromomethyl)cycloheptane and related structures has traditionally relied on conventional methods which may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of more efficient and environmentally benign, or "green," synthetic routes.

Catalytic Approaches: A significant shift towards catalysis is anticipated. This includes the use of transition-metal catalysts, biocatalysts, and organocatalysts to achieve high selectivity and yield under milder conditions. ijprt.org For instance, enzymatic transformations could offer unparalleled stereoselectivity in the synthesis of chiral cycloheptane (B1346806) derivatives.

Microwave and Sonochemical Methods: The application of microwave irradiation and sonochemistry represents a promising avenue for accelerating reaction rates and improving energy efficiency compared to conventional heating. ijprt.org These techniques can reduce reaction times from hours to minutes, often with improved product yields.

Solvent-Free and Alternative Solvent Systems: A core principle of green chemistry is the reduction or elimination of hazardous solvents. ijprt.org Future research will likely explore solvent-free reaction conditions or the use of greener alternatives like ionic liquids or supercritical fluids for the synthesis and modification of this compound. The quest for novel therapeutic agents continually drives researchers to explore innovative and diverse synthetic methodologies. hilarispublisher.com

Table 1: Comparison of Synthetic Methodologies

Methodology Traditional Methods Green/Novel Pathways
Reagents Stoichiometric, often hazardous Catalytic (metal, bio-, organo-catalysts)
Energy Input Conventional heating (hours) Microwave, Ultrasound (minutes)
Solvents Volatile organic compounds Solvent-free, water, ionic liquids
Waste High E-factor (Environmental factor) Minimized waste, higher atom economy

| Selectivity | Often moderate | Potentially high chemo-, regio-, and stereo-selectivity |

In-depth Mechanistic Studies of Rearrangement and Ring Transformations

The seven-membered ring of cycloheptane is susceptible to various rearrangement and ring transformation reactions, often proceeding through carbocationic intermediates. guidechem.com These transformations, such as ring contractions to form more stable cyclohexane (B81311) derivatives or ring expansions, are both a challenge and an opportunity in synthetic chemistry. youtube.commasterorganicchemistry.com

Future research will necessitate in-depth mechanistic studies to understand and control these pathways. The Demyanov rearrangement, which involves the reaction of cycloalkylamines with nitrous acid, is a classic example of a ring expansion/contraction reaction that could be further explored in the context of functionalized cycloheptanes. guidechem.com

Key areas of investigation will include:

Kinetics and Thermodynamics: Detailed kinetic analysis and thermodynamic calculations to map the potential energy surfaces of these rearrangements.

Intermediate Trapping: Experiments designed to trap and characterize transient intermediates, such as carbocations, to provide direct evidence for proposed mechanisms.

Isotopic Labeling: The use of isotopic labeling studies to trace the movement of atoms throughout the rearrangement process, offering unambiguous insights into the reaction pathway.

Understanding these mechanisms is crucial for synthetically directing the outcome of a reaction, either to avoid unwanted byproducts or to intentionally harness a rearrangement to build complex molecular architectures. researchgate.net

Predictive Modeling for Reactivity and Selectivity in Cycloheptane Systems

Computational chemistry is emerging as a powerful tool for predicting the behavior of complex molecules, and cycloheptane systems are no exception. rsc.org Recent studies have utilized quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the structural reactivity and stability of halogenated cycloheptane derivatives. nih.govnih.gov

Future directions in this area will focus on building more sophisticated predictive models. acs.org

Conformational Analysis: Given the fluxional nature of the cycloheptane ring, computational models can predict the distribution and energy of various conformers (e.g., chair, boat, twist-boat) and how the bromomethyl substituent influences this landscape. biomedres.usacs.org This is critical as the reactivity of the molecule is intimately linked to its three-dimensional shape.

Reaction Pathway Modeling: Simulating entire reaction pathways to predict transition state energies, activation barriers, and product ratios. This can guide the design of experiments, saving time and resources by identifying the most promising reaction conditions in silico before attempting them in the lab. doi.orguniversityofgalway.ie

Table 2: Computational Tools for Reactivity Prediction in Cycloheptane Systems

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Electronic structure calculation Stability, Reactivity, Electronic Properties nih.gov
Frontier Molecular Orbital (FMO) Theory Analysis of HOMO-LUMO interactions Reaction sites for nucleophilic/electrophilic attack nih.gov
Molecular Dynamics (MD) Simulation of conformational changes Stable conformers, Interconversion pathways

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments | Enzyme-catalyzed reactions, Solvent effects |

Exploration in the Synthesis of Advanced Materials and Precursors

The this compound molecule is a versatile building block. The cycloheptyl moiety can impart unique properties such as thermal stability and desirable dielectric properties, while the bromomethyl group serves as a reactive handle for further chemical modification. guidechem.com

Future research is expected to leverage these features in materials science and medicinal chemistry.

Liquid Crystals: The incorporation of cycloheptane rings into the main chain of liquid crystal compounds has been shown to significantly improve their properties. guidechem.com this compound could serve as a key precursor for creating novel liquid crystal monomers with tailored characteristics.

Pharmaceuticals: Cycloheptane derivatives are being explored as scaffolds for biologically active molecules, such as cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy. nih.gov The ability to easily attach the cycloheptyl group to other molecular fragments via the bromomethyl handle makes it an attractive building block in drug discovery.

Specialty Polymers: The bromomethyl group is a well-known initiator and functional group for various polymerization techniques. This opens the door to creating novel polymers with a cycloheptyl pendant group, which could lead to materials with unique thermal, mechanical, or optical properties. It can be envisioned as a precursor for energetic polymers, analogous to how functionalized oxetanes are used. researchgate.net

The systematic exploration of this compound as a precursor will likely lead to the development of a new class of advanced materials with applications ranging from electronics to therapeutics.

Q & A

Q. What are the established synthetic routes for (Bromomethyl)cycloheptane, and how is purity ensured?

this compound is synthesized via nucleophilic substitution using cycloheptylmethanol and carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃). The reaction proceeds under reflux conditions in tetrahydrofuran (THF), yielding ~66% after fractional distillation (115–120°C at 30 mmHg). Purity is confirmed via ¹H NMR (CDCl₃): δ 3.25 (d, 2H, CH₂Br), 1.80 (m, 2H), 1.70–1.20 (m, 11H) . Alternative methods using diethyl azodicarboxylate (DEAD) and PPh₃ yield ~41%, highlighting solvent and catalyst sensitivity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Storage : Keep in tightly sealed containers in cool (<25°C), dry, ventilated areas. Ground equipment to prevent static discharge .
  • PPE : Wear nitrile gloves, fire-resistant lab coats, and NIOSH-approved face shields. Use ABEK-type respirators if vapor concentrations exceed safety limits .
  • Spill Management : Contain spills with inert absorbents and dispose via approved waste facilities. Avoid sparks or open flames due to flammability .

Q. How is this compound characterized structurally and functionally?

  • Spectroscopy : ¹H NMR and mass spectrometry (MS) confirm molecular structure and purity. Key NMR signals include δ 3.25 (CH₂Br) and 1.70–1.20 (cycloheptane backbone) .
  • Distillation : Boiling point ranges (115–120°C at 30 mmHg) correlate with purity .

Advanced Research Questions

Q. How can reaction yields be optimized in this compound synthesis?

  • Catalyst Screening : Compare PPh₃ with alternatives like PBu₃ to improve bromide displacement efficiency.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) versus THF to stabilize intermediates.
  • Temperature Control : Optimize reflux duration to minimize side reactions (e.g., elimination) .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Comparative Replication : Repeat published procedures under identical conditions to verify reproducibility.
  • Data Triangulation : Cross-validate results using multiple techniques (e.g., GC-MS, IR) and consult peer-reviewed databases like SciFinder for consensus spectra .
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outlier data, as demonstrated in olfactory studies of cyclic hydrocarbons .

Q. What methodologies can assess the ecological impact of this compound given limited toxicity data?

  • Acute Toxicity Assays : Use Daphnia magna or algal growth inhibition tests to estimate EC₅₀ values.
  • Biodegradation Studies : Employ OECD 301B guidelines to measure microbial degradation rates in aqueous systems.
  • Bioaccumulation Modeling : Predict log Kow values via computational tools (e.g., EPI Suite) to estimate environmental persistence .

Q. How might this compound be applied in interdisciplinary research?

  • Olfaction Studies : Investigate its role in modulating glomerular activity patterns in mammals, analogous to cycloheptane/cyclooctane derivatives in odorant research .
  • Polymer Chemistry : Explore its use as a crosslinking agent in synthesizing cycloheptane-based polymers for material science applications.

Q. What strategies enhance literature review efficiency for novel applications of this compound?

  • Database Filters : Use SciFinder’s "Review Articles" filter and keywords (e.g., "bromomethyl cycloheptane applications") to identify foundational studies .
  • Citation Tracking : Leverage Web of Science’s "Cited Reference Search" to map interdisciplinary connections .
  • Ethical Synthesis : Document conflicting findings transparently and prioritize peer-reviewed journals over non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.